molecular formula C15H31N3O B14794261 2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14794261
M. Wt: 269.43 g/mol
InChI Key: LPIIWSPRJOHYND-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the isopropyl(methyl)amino group, and the attachment of the methylbutanone moiety. Common reagents used in these steps include alkylating agents, reducing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group in the methylbutanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-((S)-2-((ethyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one
  • 2-Amino-1-((S)-2-((isopropyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

Uniqueness

2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-amino-3-methyl-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-9-7-6-8-13(18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3

InChI Key

LPIIWSPRJOHYND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C)C(C)C)N

Origin of Product

United States

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